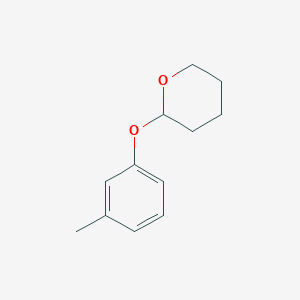

2H-Pyran, tetrahydro-2-(3-methylphenoxy)-

Description

Structure

3D Structure

Properties

CAS No. |

144265-47-4 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

2-(3-methylphenoxy)oxane |

InChI |

InChI=1S/C12H16O2/c1-10-5-4-6-11(9-10)14-12-7-2-3-8-13-12/h4-6,9,12H,2-3,7-8H2,1H3 |

InChI Key |

DUTJTXIEMNEYOH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OC2CCCCO2 |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Pathways of 2h Pyran, Tetrahydro 2 3 Methylphenoxy

Transformations Involving the Tetrahydropyran (B127337) Ring

The tetrahydropyran ring, a saturated heterocycle, is the site of several key reactions, largely influenced by the presence of the oxygen atom and the anomeric center at the C-2 position.

Stereochemical Inversion and Retention Mechanisms at the Anomeric Center

The C-2 carbon of the tetrahydropyran ring, bonded to both the ring oxygen and the phenoxy group, is the anomeric center. The stereochemistry at this position is governed by a phenomenon known as the anomeric effect. This stereoelectronic effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated ring to favor the axial orientation over the sterically less hindered equatorial position. wikipedia.org

For 2H-Pyran, tetrahydro-2-(3-methylphenoxy)-, the anomeric effect stabilizes the conformation where the 3-methylphenoxy group is in the axial position. This is contrary to what would be predicted based on steric hindrance alone. The effect arises from a stabilizing interaction between the lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the C-O bond of the substituent. This orbital overlap is more effective when the substituent is in the axial position.

Reactions at the anomeric center can proceed through mechanisms that either retain or invert the original stereochemistry.

Retention of configuration often occurs in reactions proceeding through an SN1-type mechanism, where a planar oxocarbenium ion intermediate is formed. The incoming nucleophile can then attack from either face, but the presence of the substituent may direct the attack to reproduce the original stereochemistry.

Inversion of configuration is characteristic of SN2-type reactions, where a nucleophile attacks the anomeric carbon from the side opposite to the leaving group, leading to a direct inversion of the stereocenter.

The choice between these pathways is influenced by the reaction conditions, the nature of the leaving group, and the attacking nucleophile.

Ring-Opening Reactions Induced by Nucleophiles

While the tetrahydropyran ring is generally stable, it can undergo ring-opening reactions under specific conditions, particularly when activated. Nucleophilic attack can lead to the cleavage of one of the C-O bonds within the ring. Such reactions are more common in related, unsaturated dihydropyran systems but can be induced in tetrahydropyrans. cas.cn

For instance, strong nucleophiles can attack one of the carbon atoms adjacent to the ring oxygen. This process is often catalyzed by Lewis acids, which coordinate to the ring oxygen, making the ring more susceptible to nucleophilic attack. Theoretical studies on similar systems, like tetrahydrofuran (B95107) (THF), show that frustrated Lewis pairs (FLPs) can facilitate ring-opening by creating both a Lewis acidic and a Lewis basic site that interact with the ether. nih.gov

In the context of 2-aryloxytetrahydropyrans, reductive cleavage agents can also induce ring-opening, although cleavage of the exocyclic ether bond is often favored. cdnsciencepub.comcdnsciencepub.com The reaction of 2-alkoxy-3,4-dihydropyrans with nucleophiles like thiophenol, catalyzed by Lewis acids such as LiBr, results in ring-opening, suggesting that similar transformations could be possible for the saturated analog under forcing conditions. cas.cn

Electrophilic Substitution Patterns on the Aromatic Moiety

The tetrahydropyranyloxy substituent acts as an activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions of the aromatic ring. This is due to the electron-donating resonance effect of the oxygen atom, which enriches the electron density at these positions. The general mechanism involves the attack of an electrophile on the electron-rich benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. byjus.com

In the specific case of 2H-Pyran, tetrahydro-2-(3-methylphenoxy)-, the aromatic ring already possesses two substituents: the methyl group (-CH₃) and the tetrahydropyranyloxy group (-O-THP).

The methyl group is a weakly activating, ortho-, para- directing group.

The tetrahydropyranyloxy group is a strongly activating, ortho-, para- directing group.

The directing effects of these two groups are combined. The positions ortho and para to the strongly activating -O-THP group are C-2, C-4, and C-6. The positions ortho and para to the -CH₃ group are C-2, C-4, and C-5. Therefore, the positions most activated for electrophilic attack are C-2, C-4, and C-6, with C-5 being less activated. Steric hindrance from the bulky tetrahydropyranyloxy group may reduce the reactivity at the C-2 position, potentially favoring substitution at the C-4 and C-6 positions.

| Position on Aromatic Ring | Influence of -O-THP Group | Influence of -CH₃ Group | Overall Activation |

| C-2 | ortho (activating) | ortho (activating) | Strongly Activated |

| C-4 | para (activating) | ortho (activating) | Strongly Activated |

| C-5 | meta (less activating) | para (activating) | Moderately Activated |

| C-6 | ortho (activating) | meta (less activating) | Strongly Activated |

Reactions at the Phenoxy Linkage

The ether bond connecting the tetrahydropyran ring and the aromatic moiety is a key reactive site, susceptible to both cleavage and other transformations.

Cleavage and Formation of the Ether Bond

The formation of the ether bond in 2H-Pyran, tetrahydro-2-(3-methylphenoxy)- typically involves an etherification reaction. A common method is the nucleophilic substitution of a leaving group (e.g., a halide) at the anomeric center of a tetrahydropyran derivative by the phenoxide ion of 3-methylphenol (m-cresol), often facilitated by a base.

Cleavage of this ether bond is a characteristic reaction of aryl alkyl ethers. libretexts.org

Acid-Catalyzed Cleavage : Strong acids, particularly hydrohalic acids like HBr and HI, are effective for cleaving ethers. The reaction begins with the protonation of the ether oxygen. Subsequently, a halide ion acts as a nucleophile. For aryl alkyl ethers, the cleavage is regioselective. The nucleophile attacks the alkyl carbon (the anomeric carbon of the THP ring) because an SN2 attack on an sp²-hybridized aromatic carbon is unfavorable. libretexts.org This results in the formation of a phenol (B47542) (3-methylphenol) and a 2-halotetrahydropyran. libretexts.orgloewenlabs.com

Reductive Cleavage : Certain reducing agents can also cleave the ether linkage. Studies on a series of 2-aryloxytetrahydropyrans using a combination of lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃) have shown that cleavage occurs exclusively at the exocyclic C-O bond (the bond between the anomeric carbon and the phenoxy oxygen). cdnsciencepub.comcdnsciencepub.com This reaction, a form of hydrogenolysis, yields the corresponding phenol and tetrahydropyran. In contrast to 2-alkoxytetrahydropyrans, which can undergo both ring cleavage and side-chain cleavage, the 2-aryloxy derivatives show a strong preference for preserving the tetrahydropyran ring. cdnsciencepub.comloewenlabs.com

| Reagent | Cleavage Type | Products | Reference |

| HBr or HI (strong acid) | Acid-Catalyzed (SN2) | 3-Methylphenol + 2-Halotetrahydropyran | libretexts.org |

| LiAlH₄–AlCl₃ | Reductive Cleavage | 3-Methylphenol + Tetrahydropyran | cdnsciencepub.comcdnsciencepub.com |

Oxidative and Reductive Transformations

The phenoxy moiety is susceptible to oxidative and reductive transformations, although these may compete with reactions at other sites in the molecule.

Oxidative Reactions : Phenolic ethers can undergo oxidation, though they are generally more resistant than free phenols. Strong oxidizing agents can potentially lead to the degradation of the aromatic ring or side-chain oxidation. In biological systems or under specific catalytic conditions, oxidation of tyrosine residues (which are phenols) is a critical process, highlighting the potential for the phenoxy group to participate in redox reactions. nih.gov The presence of the electron-donating methyl and ether groups makes the aromatic ring susceptible to oxidative coupling or hydroxylation under specific enzymatic or chemical conditions.

Reductive Transformations : As discussed, reductive conditions using reagents like LiAlH₄–AlCl₃ lead to the cleavage of the ether bond rather than a reduction of the aromatic ring. cdnsciencepub.com Catalytic hydrogenation (e.g., with H₂ over a metal catalyst like Pd, Pt, or Ni) could potentially reduce the aromatic ring to a cyclohexyl ring, but this typically requires harsh conditions (high pressure and temperature) and would likely be accompanied by the hydrogenolysis (cleavage) of the C-O ether bond.

Mechanistic Investigations of Key Transformations

The reactivity of 2H-Pyran, tetrahydro-2-(3-methylphenoxy)- is predominantly characterized by the chemistry of its tetrahydropyranyl (THP) ether linkage. The formation and cleavage of this acetal (B89532) functional group are the most significant transformations it undergoes. Mechanistic investigations into these processes provide a fundamental understanding of the compound's behavior in synthetic chemistry.

Elucidation of Transition States and Intermediates

The acid-catalyzed formation of 2H-Pyran, tetrahydro-2-(3-methylphenoxy)- from 3,4-dihydro-2H-pyran (DHP) and 3-methylphenol (m-cresol) proceeds through a well-established mechanism involving a key resonance-stabilized oxocarbenium ion intermediate. nih.govtotal-synthesis.com

The reaction is initiated by the protonation of the double bond in the DHP ring by an acid catalyst. This protonation occurs at the C3 position, leading to the formation of a tertiary carbocation at the C2 position, which is in resonance with a more stable oxonium ion. This resonance stabilization is crucial for the facility of the reaction. The oxocarbenium ion is the key electrophilic intermediate that is subsequently attacked by the nucleophilic hydroxyl group of 3-methylphenol.

The transition state for this nucleophilic attack is envisioned as a structure where the oxygen of the phenolic hydroxyl group is forming a new bond to the C2 carbon of the pyran ring, while the positive charge is distributed between the pyran oxygen and the C2 carbon. The geometry of the approach of the 3-methylphenol to the planar oxocarbenium ion will determine the stereochemistry at the anomeric C2 position, leading to a mixture of diastereomers if the molecule contains other stereocenters.

Following the nucleophilic addition, a final deprotonation step, typically by the conjugate base of the acid catalyst or another molecule of the alcohol, regenerates the acid catalyst and yields the final product, 2H-Pyran, tetrahydro-2-(3-methylphenoxy)-.

The cleavage of the THP ether is the reverse of this process. It is also acid-catalyzed and begins with the protonation of the ether oxygen of the pyran ring. This is followed by the elimination of 3-methylphenol to regenerate the resonance-stabilized oxocarbenium ion. In the presence of water or an alcohol, this intermediate is trapped to form a hemiacetal, which is in equilibrium with the corresponding aldehyde.

Computational studies on related systems have provided further insight into the nature of these intermediates and transition states, confirming the energetic favorability of the oxocarbenium ion pathway. nih.govresearchgate.net

Kinetic and Thermodynamic Studies of Reaction Pathways

While specific kinetic and thermodynamic data for the formation of 2H-Pyran, tetrahydro-2-(3-methylphenoxy)- are not extensively documented in the literature, the general principles governing acetal formation and hydrolysis can be applied. The reaction to form the THP ether is a reversible equilibrium. In preparative synthesis, the equilibrium is typically driven towards the product by using an excess of 3,4-dihydro-2H-pyran or by removing the liberated water, although in this specific reaction, no water is formed.

The nucleophilicity of the phenolic hydroxyl group also influences the reaction rate. Electron-donating groups on the phenol would be expected to increase its nucleophilicity and thus accelerate the rate of attack on the oxocarbenium ion, while electron-withdrawing groups would have the opposite effect. The methyl group in 3-methylphenol is weakly electron-donating, suggesting a reactivity comparable to or slightly greater than that of phenol itself.

Thermodynamically, the formation of the THP ether is generally a favorable process. The stability of the resulting acetal contributes to the driving force of the reaction. The deprotection (cleavage) of the THP ether is typically carried out in the presence of a large excess of a nucleophilic solvent like water or an alcohol, which shifts the equilibrium back towards the starting phenol and the hemiacetal of the pyran ring.

The following table summarizes various catalytic systems that have been employed for the tetrahydropyranylation of alcohols and phenols, which are applicable to the synthesis of 2H-Pyran, tetrahydro-2-(3-methylphenoxy)-.

| Catalyst | Typical Reaction Conditions | Reference |

|---|---|---|

| p-Toluenesulfonic acid (p-TsOH) | Catalytic amount in an inert solvent (e.g., CH2Cl2) at room temperature. | nih.gov |

| Pyridinium p-toluenesulfonate (PPTS) | A milder alternative to p-TsOH, useful for acid-sensitive substrates. | nih.gov |

| Amberlyst-15 (ion-exchange resin) | Heterogeneous catalyst, allows for easy work-up by filtration. | nih.gov |

| Bismuth triflate (Bi(OTf)3) | Lewis acid catalyst, effective under solvent-free conditions. | organic-chemistry.org |

| Zeolite H-beta | Reusable heterogeneous catalyst, offering mild reaction conditions. | organic-chemistry.org |

| NH4HSO4 supported on SiO2 | A recyclable heterogeneous acidic catalyst for green synthesis. | nih.gov |

Compatibility with Diverse Functional Groups in Complex Synthetic Sequences

A key feature of the tetrahydropyranyl ether group, and therefore of 2H-Pyran, tetrahydro-2-(3-methylphenoxy)-, in organic synthesis is its role as a protecting group for the phenolic hydroxyl function. Its utility in this regard is defined by its stability under a wide range of reaction conditions, allowing for chemical transformations to be carried out on other parts of a molecule without affecting the protected phenol.

The THP ether linkage is notably stable in the presence of strong bases, organometallic reagents, and nucleophilic reducing agents. organic-chemistry.orgresearchgate.netthieme-connect.de This robustness makes it an invaluable tool in multi-step syntheses where such reagents are frequently employed.

The compatibility of the tetrahydro-2-(3-methylphenoxy)- moiety with various functional groups and reagents is summarized in the table below.

| Reagent/Reaction Condition | Compatibility | Comments | Reference |

|---|---|---|---|

| Strong bases (e.g., NaOH, KOH, NaH, n-BuLi) | Compatible | The acetal linkage is stable to strongly basic and non-aqueous basic conditions. | researchgate.netthieme-connect.de |

| Grignard reagents (RMgX) | Compatible | Stable to organomagnesium compounds, allowing for reactions with other electrophilic centers. | researchgate.netresearchgate.net |

| Organolithium reagents (RLi) | Compatible | Resistant to attack by organolithium reagents at low temperatures. | researchgate.netthieme-connect.de |

| Metal hydrides (e.g., LiAlH4, NaBH4) | Compatible | The THP ether is not reduced by common hydride reagents. | researchgate.netthieme-connect.de |

| Oxidizing agents (e.g., PCC, PDC, Swern, Dess-Martin) | Compatible | Generally stable to a variety of oxidizing conditions used for the conversion of alcohols to carbonyls. | researchgate.net |

| Catalytic hydrogenation (e.g., H2/Pd, Pt, Ni) | Compatible | The THP ether is stable, although the aromatic ring may be reduced under harsh conditions. | |

| Acylating and alkylating agents | Compatible | Stable towards reagents like acyl chlorides, alkyl halides, and silylating agents under basic or neutral conditions. | researchgate.netresearchgate.net |

| Acidic conditions (e.g., HCl, H2SO4, Lewis acids) | Not Compatible | The THP ether is readily cleaved under aqueous acidic or strong Lewis acidic conditions. | organic-chemistry.org |

This broad compatibility profile allows for the strategic incorporation of the tetrahydro-2-(3-methylphenoxy)- group into complex molecules, enabling a diverse array of subsequent chemical manipulations. For instance, in a molecule containing the protected 3-methylphenol moiety and an ester, the ester can be selectively saponified with a strong base or reduced with lithium aluminum hydride without affecting the THP ether. Similarly, other functional groups can be introduced or modified using organometallic reagents without the acidic proton of the phenol interfering. The primary limitation is the avoidance of acidic conditions if the protecting group is to be retained.

Advanced Spectroscopic and Structural Elucidation of 2h Pyran, Tetrahydro 2 3 Methylphenoxy

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the solution-state structure of 2H-Pyran, tetrahydro-2-(3-methylphenoxy)-. A combination of one-dimensional and two-dimensional experiments provides a complete picture of the atomic framework and spatial arrangement.

Detailed analysis of ¹H and ¹³C NMR spectra, along with 2D correlation experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), is essential to establish the covalent framework of the molecule.

¹H NMR: The proton spectrum would confirm the presence of distinct spin systems corresponding to the tetrahydro-2H-pyran (oxane) ring and the 3-methylphenoxy (m-cresoxy) group. The anomeric proton at the C2 position, being adjacent to two oxygen atoms, would appear as a characteristically downfield signal. The chemical shifts and coupling patterns of the diastereotopic methylene (B1212753) protons on the pyran ring would provide initial conformational insights.

¹³C NMR: The carbon spectrum would show 12 distinct resonances, corresponding to the 12 carbon atoms in the molecule, confirming the molecular formula. The chemical shift of the anomeric carbon (C2) would be significantly downfield.

2D NMR: COSY spectra would reveal proton-proton coupling networks, allowing for the assignment of all protons within the pyran and aromatic rings. HSQC would correlate each proton to its directly attached carbon atom. Finally, HMBC experiments, which show correlations between protons and carbons over two to three bonds, would be crucial in connecting the tetrahydropyran (B127337) ring to the 3-methylphenoxy group via the ether linkage at C2.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Correlations for 2H-Pyran, tetrahydro-2-(3-methylphenoxy)- (Note: This table is predictive and based on typical values for similar structures. Actual experimental values are required for definitive assignment.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| Pyran Ring | |||

| 2-H | ~5.4-5.6 | ~98-102 | C-6, C-1' |

| 3-H | ~1.5-1.9 | ~25-30 | C-2, C-4, C-5 |

| 4-H | ~1.5-1.9 | ~22-26 | C-3, C-5 |

| 5-H | ~1.5-1.9 | ~25-30 | C-4, C-6 |

| 6-H | ~3.5-4.0 | ~62-66 | C-2, C-5 |

| Phenoxy Group | |||

| 1'-C | - | ~155-158 | 2-H, 2'-H, 6'-H |

| 2'-H | ~6.8-7.0 | ~115-120 | 1'-C, 3'-C, 4'-C, 6'-C |

| 3'-C | - | ~138-140 | 2'-H, 4'-H, 5'-H, CH₃ |

| 4'-H | ~7.1-7.3 | ~128-130 | 2'-C, 3'-C, 5'-C, 6'-C |

| 5'-H | ~6.7-6.9 | ~120-125 | 1'-C, 3'-C, 4'-C |

| 6'-H | ~6.8-7.0 | ~112-116 | 1'-C, 2'-C, 4'-C |

| CH₃ | ~2.3 | ~20-22 | 2'-C, 3'-C, 4'-C |

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are pivotal for determining the through-space proximity of protons, which defines the molecule's conformation and relative stereochemistry. For the tetrahydropyran ring, which typically adopts a chair conformation, these experiments can distinguish between axial and equatorial substituents.

Key spatial correlations would be expected between the anomeric proton (2-H) and protons on the pyran ring (e.g., 4-H, 6-H), as well as between the pyran ring protons and the aromatic protons of the 3-methylphenoxy group. These interactions would elucidate the preferred orientation of the phenoxy substituent (axial vs. equatorial) and its rotational conformation around the C2-O bond. The anomeric effect often favors an axial conformation for electronegative substituents at the C2 position of a pyran ring.

If 2H-Pyran, tetrahydro-2-(3-methylphenoxy)- can exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be an invaluable tool for their characterization. Unlike solution NMR, ssNMR provides information about the molecule's structure in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material, revealing differences in chemical shifts and peak multiplicities that reflect the distinct molecular packing and conformations in different polymorphs.

High-Resolution Mass Spectrometry for Precise Molecular Formula and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. For C₁₂H₁₆O₂, the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Furthermore, analysis of the fragmentation patterns in the mass spectrum, often obtained through techniques like tandem mass spectrometry (MS/MS), can corroborate the proposed structure. Key fragmentation pathways for this compound would likely involve:

Cleavage of the glycosidic bond, resulting in ions corresponding to the tetrahydropyran moiety and the 3-methylphenoxy radical (or vice-versa).

Loss of fragments from the pyran ring.

Fragmentation of the aromatic portion.

Table 2: Predicted HRMS Data and Key Fragments

| Species | Formula | Calculated m/z | Fragmentation Origin |

| [M]+• | C₁₂H₁₆O₂ | 192.1150 | Molecular Ion |

| [M - C₅H₉O]+ | C₇H₇O | 107.0497 | Cleavage of the C2-O bond |

| [C₅H₉O]+ | C₅H₉O | 85.0653 | Cleavage of the C2-O bond |

Vibrational Spectroscopy (FT-IR, Raman) for Diagnostic Functional Group Identification

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

C-O Stretching: Strong bands corresponding to the C-O-C ether linkages (both the cyclic ether in the pyran ring and the aryl ether linkage) would be prominent in the fingerprint region of the IR spectrum, typically between 1250 cm⁻¹ and 1000 cm⁻¹.

Aromatic C=C Stretching: The presence of the benzene (B151609) ring would be confirmed by characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

C-H Stretching: Aliphatic C-H stretching from the pyran ring and the methyl group would appear just below 3000 cm⁻¹, while aromatic C-H stretching would be observed just above 3000 cm⁻¹.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can help confirm the substitution pattern on the aromatic ring.

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-O-C (Aryl Ether) | Asymmetric Stretch | 1270 - 1230 |

| C-O-C (Alkyl Ether) | Stretch | 1150 - 1070 |

| Aromatic C-H | Out-of-plane Bend | 900 - 675 |

X-ray Crystallography for Absolute Configuration Determination and Conformation in Solid State

Single-crystal X-ray crystallography provides the most definitive structural information, yielding a precise three-dimensional model of the molecule as it exists in the solid state. This technique can determine bond lengths, bond angles, and torsional angles with very high precision.

For 2H-Pyran, tetrahydro-2-(3-methylphenoxy)-, an X-ray crystal structure would:

Unambiguously confirm the atomic connectivity.

Reveal the precise chair conformation of the tetrahydropyran ring.

Determine the orientation (axial or equatorial) of the 3-methylphenoxy substituent.

Provide data on the planarity of the aromatic ring and the orientation of the methyl group.

If a chiral starting material or resolution is used, it can determine the absolute configuration of the stereocenters.

The resulting crystallographic data, including unit cell dimensions, space group, and atomic coordinates, would serve as the ultimate benchmark for validating the structural and conformational analyses obtained from spectroscopic methods.

Chiroptical Techniques (e.g., CD, ORD) for Enantiomeric Excess Determination

Chiroptical spectroscopy involves the differential interaction of chiral molecules with left- and right-circularly polarized light. These techniques are exquisitely sensitive to the three-dimensional arrangement of atoms and are therefore ideal for distinguishing between enantiomers.

Optical Rotatory Dispersion (ORD)

ORD measures the variation of the angle of optical rotation as a function of the wavelength of plane-polarized light. leidenuniv.nlwikipedia.org An ORD spectrum plots the specific rotation [α] against the wavelength (λ). Enantiomers of a chiral compound will produce ORD curves that are mirror images of each other. Far from an absorption band, the rotation changes gradually with wavelength. However, within a region of absorption by a chromophore near the stereocenter, the rotation undergoes a rapid and significant change. This phenomenon is known as the Cotton effect, which can be either positive or negative depending on the stereochemistry and the nature of the electronic transition. libretexts.org

For the enantiomers of 2H-Pyran, tetrahydro-2-(3-methylphenoxy)-, the aromatic chromophore (3-methylphenoxy group) is expected to give rise to a Cotton effect in the ultraviolet region of the spectrum. The (R)-enantiomer would exhibit a Cotton effect curve that is a mirror image of the curve for the (S)-enantiomer. The enantiomeric excess of a mixture can be determined by comparing its observed specific rotation at a particular wavelength (often at the peak or trough of the Cotton effect curve) to the specific rotation of a pure enantiomer under the same conditions.

The enantiomeric excess (% ee) can be calculated using the following formula:

% ee = ([α]observed / [α]max) × 100%

where [α]observed is the specific rotation of the mixture and [α]max is the maximum specific rotation of the pure enantiomer.

Circular Dichroism (CD)

Circular Dichroism is the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org A CD spectrum is a plot of the difference in absorbance (ΔA = AL - AR) or ellipticity (θ) as a function of wavelength. Similar to ORD, CD signals are only observed within the absorption bands of a chromophore in a chiral environment. Enantiomers produce CD spectra that are mirror images, with peaks of equal magnitude but opposite signs. nih.gov

The magnitude of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess. This linear relationship forms the basis for a highly accurate method of determining ee. By measuring the CD signal of a sample of unknown enantiomeric composition and comparing it to the signal of a pure enantiomer standard, the ee can be precisely calculated. nih.gov

For 2H-Pyran, tetrahydro-2-(3-methylphenoxy)-, one would expect to observe CD signals corresponding to the electronic transitions of the 3-methylphenoxy chromophore. The (R)- and (S)-enantiomers would exhibit equal and opposite CD bands.

Hypothetical Research Findings for Enantiomeric Excess Determination

In a hypothetical study, the enantiomers of 2H-Pyran, tetrahydro-2-(3-methylphenoxy)- are separated by chiral High-Performance Liquid Chromatography (HPLC). The pure enantiomers are then analyzed by CD spectroscopy to establish a reference for determining the enantiomeric excess of a scalemic mixture. The following table illustrates the type of data that would be generated.

| Sample | Enantiomeric Composition | Observed Ellipticity (θ) at λmax (mdeg) | Calculated Enantiomeric Excess (%) |

| 1 | Pure (R)-enantiomer | +15.0 | 100% (R) |

| 2 | Pure (S)-enantiomer | -15.0 | 100% (S) |

| 3 | Racemic Mixture | 0.0 | 0% |

| 4 | Scalemic Mixture | +9.0 | 60% (R) |

The calculation for the enantiomeric excess of the scalemic mixture (Sample 4) would be as follows:

% ee = (θobserved / θmax) × 100% = (+9.0 mdeg / +15.0 mdeg) × 100% = 60%

This result indicates that the mixture contains 80% of the (R)-enantiomer and 20% of the (S)-enantiomer.

The combination of ORD and CD spectroscopy offers a comprehensive and sensitive approach to the stereochemical analysis of chiral compounds like 2H-Pyran, tetrahydro-2-(3-methylphenoxy)-. These techniques are fundamental in quality control for asymmetric synthesis and for studying the stereospecific interactions of chiral molecules in various scientific fields.

Computational and Theoretical Investigations of 2h Pyran, Tetrahydro 2 3 Methylphenoxy

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to investigating the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or an approximation of it) to determine the electronic structure and energy of the molecule.

The electronic structure of 2H-Pyran, tetrahydro-2-(3-methylphenoxy)- dictates its fundamental chemical properties. Quantum chemical calculations can map the electron density distribution across the molecule, revealing regions that are electron-rich or electron-deficient. This information is crucial for understanding intermolecular interactions and the nature of chemical bonds.

Table 1: Illustrative NBO Analysis Data for a Representative Pyran Derivative

| Donor NBO | Acceptor NBO | Interaction Energy (kcal/mol) |

|---|---|---|

| LP(1) O(ether) | σ(C-C) | 5.2 |

| LP(2) O(ring) | σ(C-O) | 18.5 |

| σ(C-H) | σ*(C-C) | 2.9 |

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.comtaylorandfrancis.com The energy gap between the HOMO and LUMO (ΔE) is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. taylorandfrancis.com

For 2H-Pyran, tetrahydro-2-(3-methylphenoxy)-, the HOMO is expected to be localized primarily on the electron-rich 3-methylphenoxy ring and the ether oxygen atom. The LUMO is likely distributed over the aromatic ring's antibonding orbitals. scifiniti.com By calculating the energies of these orbitals, researchers can predict how the molecule will interact with various reagents. For example, an electrophilic attack would likely occur at the sites where the HOMO has the largest density, while a nucleophilic attack would target areas with high LUMO density. researchgate.net

Table 2: Representative Frontier Molecular Orbital Data

| Parameter | Energy (eV) | Implication |

|---|---|---|

| E(HOMO) | -6.5 | Indicates electron-donating capability |

| E(LUMO) | -0.8 | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.7 | Suggests high kinetic stability |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying larger molecules like 2H-Pyran, tetrahydro-2-(3-methylphenoxy)-. DFT calculates the electronic energy based on the electron density rather than the complex many-electron wavefunction. semanticscholar.org

DFT calculations are highly effective in predicting various spectroscopic properties. By calculating vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of the molecule. scifiniti.com These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific spectral bands to the vibrational modes of functional groups, such as C-H stretches of the methyl group, C-O-C stretches of the ether and pyran ring, and aromatic ring vibrations. scifiniti.com

Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predictions are valuable for interpreting experimental NMR spectra and assigning signals to specific atoms within the molecule, which can be challenging in complex structures. researchgate.net

Table 3: Hypothetical Comparison of Experimental and DFT-Calculated Spectroscopic Data

| Spectroscopic Data | Experimental Value | DFT Calculated Value (e.g., B3LYP/6-31G*) |

|---|---|---|

| ¹³C NMR Shift (Anomeric Carbon) | ~98 ppm | ~99 ppm |

| ¹H NMR Shift (Methyl Protons) | ~2.3 ppm | ~2.4 ppm |

| IR Frequency (Aromatic C-O Stretch) | ~1230 cm⁻¹ | ~1245 cm⁻¹ |

DFT is a powerful tool for investigating reaction mechanisms. For reactions involving 2H-Pyran, tetrahydro-2-(3-methylphenoxy)-, such as its synthesis via etherification or its potential decomposition pathways, DFT can be used to map out the entire potential energy surface. mdpi.com

Table 4: Sample Energy Profile Data for a Hypothetical Reaction Step

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.5 |

| Products | -10.2 |

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in a system, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation. nih.gov

For 2H-Pyran, tetrahydro-2-(3-methylphenoxy)-, MD simulations can explore its conformational landscape. The tetrahydropyran (B127337) ring can adopt various conformations, such as chair and boat forms, and the orientation of the 3-methylphenoxy substituent can vary. researchgate.net MD simulations can reveal the relative stabilities of these different conformers and the energy barriers for converting between them. This provides insight into the molecule's flexibility, which is crucial for understanding its interactions with other molecules, such as biological receptors. nih.gov Analysis of the simulation trajectory, often using metrics like the Root Mean Square Deviation (RMSD), can quantify the stability of specific conformations over the simulation time. nih.gov

Table 5: Typical Analysis from a Molecular Dynamics Simulation

| Parameter | Typical Result | Interpretation |

|---|---|---|

| Average RMSD | 1.5 Å | Indicates the molecule maintains a stable average conformation. |

| Dominant Conformer | Chair (Tetrahydropyran Ring) | The chair conformation is the most populated and energetically favorable state. |

| Dihedral Angle Fluctuation | ± 20° | Quantifies the flexibility around the ether linkage. |

Molecular Modeling and Docking Studies (focused on interactions within synthetic systems, not biological)

While specific molecular modeling and docking studies focused exclusively on the interactions of 2H-Pyran, tetrahydro-2-(3-methylphenoxy)- within synthetic, non-biological systems are not extensively documented in publicly available literature, computational methods provide a powerful theoretical framework for predicting and analyzing such interactions. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, which have been applied to analogous pyran structures, can be extrapolated to understand the behavior of this specific compound. semanticscholar.orgnih.gov These studies are crucial for applications in materials science, catalysis, and formulation chemistry, where understanding intermolecular forces governs the macroscopic properties and performance of a system.

Theoretical Framework and Methodologies

Computational analysis of 2H-Pyran, tetrahydro-2-(3-methylphenoxy)- would typically involve several key approaches:

Density Functional Theory (DFT): DFT calculations are employed to determine the optimized geometry, electronic structure, and distribution of charge on the molecule. mdpi.com A critical output from DFT is the Molecular Electrostatic Potential (MEP) map, which visualizes the electron density and predicts sites susceptible to electrostatic interactions. semanticscholar.org For 2H-Pyran, tetrahydro-2-(3-methylphenoxy)-, the ether oxygen atoms and the π-electron system of the methylphenoxy group are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms of the tetrahydropyran ring would exhibit positive potential (electrophilic).

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing insight into the dynamic behavior of the compound in various environments. semanticscholar.orgnih.gov In the context of synthetic systems, MD can be used to simulate the interaction of 2H-Pyran, tetrahydro-2-(3-methylphenoxy)- with solvents, polymer surfaces, or catalysts, predicting parameters like binding energy, conformational changes, and compatibility. semanticscholar.orgnih.gov

Illustrative Interaction Analysis

Based on its structure, 2H-Pyran, tetrahydro-2-(3-methylphenoxy)- can participate in several types of non-covalent interactions within a synthetic matrix:

Van der Waals Forces: The nonpolar tetrahydropyran ring and the aromatic methylphenoxy group provide significant surface area for London dispersion forces.

Dipole-Dipole Interactions: The ether linkages introduce polarity, allowing for dipole-dipole interactions with other polar molecules or functional groups on a polymer chain.

Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, the ether oxygens can act as hydrogen bond acceptors, interacting with protic solvents or hydroxyl groups on a surface.

π-Stacking: The aromatic ring of the 3-methylphenoxy group can engage in π-π stacking interactions with other aromatic systems.

Hypothetical Docking Study with a Polymer Surface

To illustrate the application of these methods, a hypothetical MD simulation could be performed to study the interaction of 2H-Pyran, tetrahydro-2-(3-methylphenoxy)- with a common industrial polymer such as polyvinylpyrrolidone (B124986) (PVP), which contains polar amide groups. Such a study, analogous to research on other pyran derivatives, could elucidate the compatibility and binding mechanism. semanticscholar.org

The simulation would involve placing the pyran derivative near the surface of a PVP chain in a simulation box and observing the interactions over a period of several nanoseconds. Key findings could be summarized in data tables.

Table 1: Illustrative Interaction Energy Contributions This interactive table shows the hypothetical breakdown of non-bonded interaction energies between 2H-Pyran, tetrahydro-2-(3-methylphenoxy)- and a Polyvinylpyrrolidone (PVP) chain, as would be calculated from an MD simulation.

| Interaction Type | Calculated Energy (kcal/mol) |

| Van der Waals Energy | -5.8 |

| Electrostatic Energy | -3.2 |

| Total Interaction Energy | -9.0 |

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Predicted Intermolecular Contacts from Hirshfeld Surface Analysis This table presents a hypothetical percentage contribution of different intermolecular contacts for 2H-Pyran, tetrahydro-2-(3-methylphenoxy)- within a condensed phase, similar to analyses performed on other pyran derivatives. mdpi.comjyu.fi

| Contact Type | Percentage Contribution (%) |

| H···H | 55.2 |

| C···H | 24.5 |

| O···H | 18.1 |

| Other | 2.2 |

Note: Data are hypothetical and for illustrative purposes only.

Such computational studies are invaluable for rational design in synthetic applications. For instance, by predicting the interaction strength with different polymers, a formulation scientist could select the most compatible excipient for a specific application. Similarly, in catalysis, understanding the binding orientation and energy on a catalyst surface can help in optimizing reaction conditions and selectivity. nih.gov

Applications of 2h Pyran, Tetrahydro 2 3 Methylphenoxy in Complex Chemical Synthesis

Utilization as a Versatile Building Block in Medicinal Chemistry Scaffolds (synthetic aspects only)

The principles of protecting group chemistry are as vital in medicinal chemistry as they are in natural product synthesis. The development of novel pharmaceutical agents often requires the synthesis of complex, highly functionalized molecules, where the tetrahydropyran (B127337) ring itself can be a core structural element or a transiently protected functional group. researchgate.netorientjchem.org

The synthesis of complex heterocyclic systems, which form the core of many drugs, often involves multi-step sequences where intermediates bear multiple reactive functional groups. researchgate.net For instance, in the construction of a pyran-fused heterocycle, a synthetic precursor might contain a hydroxyl group that could interfere with a planned cyclization, condensation, or cross-coupling reaction.

By using 2H-Pyran, tetrahydro-2-(3-methylphenoxy)- to protect this hydroxyl group, the desired ring-forming reaction can proceed without complication. The THP-protected intermediate can be carried through several synthetic steps before a final deprotection unmasks the alcohol in the advanced scaffold, making it available for further functionalization or for its intended biological interaction. This strategy enhances the modularity and efficiency of synthetic routes toward novel medicinal scaffolds. bohrium.com

An advanced pharmaceutical intermediate is a complex molecule that is just one or a few steps away from the final active pharmaceutical ingredient (API). The role of 2H-Pyran, tetrahydro-2-(3-methylphenoxy)- in this context is that of an enabling reagent. It facilitates the synthesis of these complex intermediates by allowing chemists to navigate challenging synthetic pathways.

For example, the synthesis of a drug candidate might require a Grignard reaction on an intermediate that also possesses an alcohol. Since alcohols are acidic and would quench the Grignard reagent, the alcohol must be protected. Converting the alcohol to a THP ether using 2H-Pyran, tetrahydro-2-(3-methylphenoxy)- renders it inert to the Grignard reagent, allowing the key carbon-carbon bond to be formed. Subsequent acidic workup can cleave the THP ether, yielding the desired advanced intermediate that would have been inaccessible otherwise.

Development of Novel Synthetic Auxiliaries and Reagents

While there is limited literature describing the use of 2H-Pyran, tetrahydro-2-(3-methylphenoxy)- to develop other distinct reagents, the compound itself can be classified as a synthetic auxiliary. Its function is to temporarily assist in a synthetic sequence by masking a reactive group, being removed once its protective role is complete.

The utility of this specific compound over other THP-transfer agents lies in its physical and chemical properties. As a derivative of 3-methylphenol (m-cresol), it possesses different solubility, boiling point, and reactivity profiles compared to simpler alkoxy or halo derivatives of tetrahydropyran. These differences can be exploited in specific synthetic situations where, for example, a less volatile reagent is preferred or where the electronic nature of the phenoxy leaving group fine-tunes the reactivity for a particularly sensitive substrate. In this capacity, it serves as a specialized tool within the broader class of reagents designed for alcohol protection in sophisticated organic synthesis.

Applications as Precursors in Advanced Materials Science (synthetic aspects only)

While direct, large-scale applications of 2H-Pyran, tetrahydro-2-(3-methylphenoxy)- in commercially available materials are not extensively documented in publicly available literature, its structural motifs are relevant to the synthesis of specialized polymers and functional materials. The primary role of this compound and its analogs is often as a protected monomer or an intermediate in the synthesis of more complex structures that are then incorporated into materials. The tetrahydropyranyl (THP) ether linkage is a well-established protecting group for hydroxyl functionalities in organic synthesis. This protective strategy is crucial in multi-step syntheses of complex monomers or material precursors, preventing unwanted side reactions of the hydroxyl group while other parts of the molecule are being modified.

Monomer or Polymer Component Synthesis

In the realm of polymer chemistry, tetrahydropyran derivatives are utilized in the synthesis of functional monomers. The 3-methylphenoxy group of 2H-Pyran, tetrahydro-2-(3-methylphenoxy)- can be further functionalized, for instance, by introducing polymerizable groups such as vinyl, acrylate, or styrenic moieties onto the aromatic ring. After polymerization, the THP group can be selectively removed under acidic conditions to reveal a hydroxyl group. This liberated hydroxyl group can then be used for post-polymerization modifications, such as grafting other polymer chains or attaching functional molecules, leading to the creation of well-defined polymer architectures like graft copolymers or functionalized surfaces.

The general synthetic approach involves:

Functionalization of the Phenoxy Ring: Introduction of a polymerizable group onto the 3-methylphenoxy moiety of 2H-Pyran, tetrahydro-2-(3-methylphenoxy)-.

Polymerization: Radical, cationic, or other controlled polymerization techniques to form a polymer with protected hydroxyl groups in the side chains.

Deprotection: Removal of the THP group to expose the hydroxyl functionality for further modification.

This strategy allows for the synthesis of polymers with reactive sites precisely placed along the polymer backbone, which is essential for creating materials with tailored properties.

Functional Material Design

The structural components of 2H-Pyran, tetrahydro-2-(3-methylphenoxy)- are found in precursors to various functional materials, including liquid crystals and photoresponsive materials.

Photoresponsive Materials: The synthesis of photochromic polymers, which change their properties upon exposure to light, sometimes involves the use of protecting groups to facilitate the synthesis of the photochromic monomers. While direct use of 2H-Pyran, tetrahydro-2-(3-methylphenoxy)- in this context is not explicitly detailed, the principle of using THP-protected intermediates is relevant. For example, in the synthesis of complex photochromic molecules like diarylethenes, protecting groups are often necessary to ensure the successful construction of the desired molecular architecture before polymerization. cmu.edursc.org

Design and Synthesis of Chemosensors and Molecular Probes

The development of chemosensors and molecular probes often relies on the synthesis of molecules that can selectively interact with a target analyte and produce a detectable signal, such as a change in fluorescence. The design of such probes can incorporate tetrahydropyran moieties as part of the linker or scaffold connecting a recognition unit to a signaling unit.

While specific examples detailing the use of 2H-Pyran, tetrahydro-2-(3-methylphenoxy)- in chemosensors are scarce in peer-reviewed literature, the synthesis of fluorescent probes often involves multi-step processes where protecting groups are essential. For instance, in the synthesis of complex fluorescent dyes or probes, a hydroxyl group on a precursor molecule might be protected as a THP ether to prevent interference with subsequent reactions. google.comnih.gov

The general strategy would involve:

Protection: A key intermediate with a hydroxyl group is protected using a dihydropyran to form a THP ether.

Synthesis of the Probe Backbone: The rest of the probe molecule, including the fluorophore and the analyte recognition site, is constructed.

Deprotection (if necessary): The THP group is removed to either reveal a necessary hydroxyl group for analyte binding or to finalize the probe's structure.

The 3-methylphenoxy group could potentially be part of the recognition element, where its electronic and steric properties could influence the selective binding of the probe to a specific analyte.

Table of Research Findings on Related Tetrahydropyran Derivatives

| Application Area | Compound/Derivative Class | Key Research Finding |

| Liquid Crystals | Tetrahydro-2H-pyran derivatives | Intermediates in the synthesis of liquid crystal compounds with negative dielectric anisotropy. google.com |

| Photoresponsive Polymers | Diarylethene-containing polymers | Use of protecting groups is crucial in the synthesis of monomers for photochromic polymers. cmu.edursc.org |

| Molecular Probes | Fluorescence-labeled analogs | Synthesis of complex molecular probes often requires the use of protecting groups for hydroxyl functionalities. nih.gov |

Derivatization Strategies and Analogues of 2h Pyran, Tetrahydro 2 3 Methylphenoxy

Systematic Exploration of Substitution Patterns on the Tetrahydropyran (B127337) Ring

The functionalization of the tetrahydropyran (THP) ring within the 2H-Pyran, tetrahydro-2-(3-methylphenoxy)- scaffold presents a rich field for chemical modification. The carbons of the THP ring, designated C2 to C6, each offer opportunities for the introduction of new functional groups, which can significantly alter the molecule's steric and electronic properties.

Substitution at the Anomeric C2 Position: The C2 position, being an acetal (B89532) carbon, is particularly susceptible to nucleophilic substitution. nih.gov The existing 3-methylphenoxy group can be displaced by a variety of nucleophiles under Lewis acidic conditions. This allows for the introduction of a wide range of other alkoxy, aryloxy, or carbon-based substituents. The stereochemical outcome of this substitution, leading to either cis or trans isomers, is often influenced by the nature of the nucleophile, the solvent, and the specific Lewis acid employed. researchgate.netespublisher.com For instance, the use of nonpolar solvents like trichloroethylene (B50587) has been shown to favor SN2-like reactions, leading to inversion of stereochemistry. researchgate.netespublisher.com

Functionalization of C3-C6 Positions: Introducing substituents at the C3, C4, C5, and C6 positions typically requires more elaborate synthetic strategies, often involving the synthesis of the THP ring from acyclic precursors with pre-installed functional groups. However, post-synthetic modifications are also achievable. Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of THP rings. scispace.com For example, stereoselective γ-methylene C-H arylation can introduce aryl groups at the C4 position. scispace.com

Furthermore, the synthesis of polysubstituted tetrahydropyrans can be achieved through various cyclization strategies, such as the Prins cyclization, which can yield tetrahydropyrans with substituents at multiple positions with high stereocontrol. whiterose.ac.ukacs.org These methods allow for the systematic variation of substituents around the ring, enabling a thorough investigation of structure-activity relationships.

Below is a table summarizing potential substitution patterns and the synthetic methods that could be employed for their introduction onto the tetrahydropyran ring.

| Position | Substituent Type | Potential Synthetic Method | Stereochemical Control |

| C2 | Alkoxy, Aryloxy, Cyano, Alkyl | Nucleophilic substitution of the phenoxy group | Dependent on reaction conditions and catalyst |

| C3 | Hydroxyl, Halogen, Alkyl | Synthesis from functionalized precursors, Epoxide opening | Generally high |

| C4 | Aryl, Alkyl, Amino | C-H activation, Prins cyclization | Often stereoselective |

| C5 | Hydroxyl, Alkyl | Synthesis from functionalized precursors | Generally high |

| C6 | Alkyl, Aryl | Synthesis from functionalized precursors, Aldol reactions | Often stereoselective |

Modifications of the Phenoxy Moiety for Tunable Reactivity or Properties

The 3-methylphenoxy group of 2H-Pyran, tetrahydro-2-(3-methylphenoxy)- offers numerous avenues for modification, primarily through reactions on the aromatic ring. These modifications can be used to alter the electronic properties, introduce new functional groups for further reactions, or append moieties that confer specific properties such as fluorescence or biological activity.

Electrophilic Aromatic Substitution: The aromatic ring of the 3-methylphenoxy group is activated towards electrophilic aromatic substitution by both the ether oxygen and the methyl group. These are ortho, para-directing groups. researchgate.net Therefore, electrophiles are expected to add primarily at the positions ortho and para to the ether linkage (C2' and C6' relative to the ether, and C4' which is also para to the methyl group). northwestern.edu Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using nitric acid and sulfuric acid. researchgate.net

Halogenation: Introduction of halogen atoms (e.g., -Br, -Cl) using reagents like bromine or chlorine with a Lewis acid catalyst. researchgate.net

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using alkyl halides or acyl halides with a Lewis acid catalyst. organic-chemistry.org

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. organic-chemistry.org

The directing effects of the existing substituents will influence the regioselectivity of these reactions.

Directed Ortho-Lithiation: For more precise control over the substitution pattern, directed ortho-lithiation can be employed. nih.govespublisher.com The ether oxygen of the phenoxy group can direct a strong base, such as n-butyllithium, to deprotonate one of the adjacent ortho positions (C2' or C6'). espublisher.com The resulting lithiated species can then react with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity.

Nucleophilic Aromatic Substitution: While less common for electron-rich aromatic rings, nucleophilic aromatic substitution can be achieved if the ring is first modified with strong electron-withdrawing groups, such as nitro groups, at the ortho or para positions. researchgate.netnih.gov

The table below outlines potential modifications to the phenoxy moiety.

| Reaction Type | Reagents | Potential Substituents | Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | -NO₂ | ortho, para to ether and methyl |

| Bromination | Br₂, FeBr₃ | -Br | ortho, para to ether and methyl |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR | ortho, para to ether and methyl |

| Directed Lithiation | n-BuLi, then E⁺ | Various (e.g., -CHO, -COOH, -SiMe₃) | ortho to ether linkage |

Synthesis of Spirocyclic and Fused Systems Incorporating the Core Structure

Building upon the core structure of 2H-Pyran, tetrahydro-2-(3-methylphenoxy)-, more complex molecular architectures such as spirocyclic and fused ring systems can be synthesized. These transformations often involve intramolecular reactions where functional groups, strategically placed on either the tetrahydropyran ring or the phenoxy moiety, react to form new rings.

Spirocyclic Systems: Spirocycles containing a tetrahydropyran ring can be synthesized through several methodologies. One prominent approach is the Prins-type cyclization. nih.govnorthwestern.edu By introducing a homoallylic alcohol functionality onto a precursor, it can react with a ketone or aldehyde under acidic conditions to form a spirocyclic tetrahydropyran. nih.govscispace.com For instance, a derivative of the core molecule bearing a suitable ketone functionality could undergo an intramolecular Prins cyclization with an appended homoallylic alcohol to generate a spiroketal.

Another powerful method is the intramolecular oxa-Michael addition. whiterose.ac.uk A derivative of 2H-Pyran, tetrahydro-2-(3-methylphenoxy)- containing a tethered alcohol and an α,β-unsaturated ester or ketone can undergo intramolecular cyclization to form a spirocyclic system. The stereochemical outcome of such reactions can often be controlled through the use of chiral catalysts. whiterose.ac.uk

Fused Systems: The synthesis of fused ring systems typically involves the formation of a new ring that shares two or more atoms with the original tetrahydropyran ring. Palladium-catalyzed intramolecular Heck reactions are a valuable tool for constructing fused pyran rings. researchgate.netespublisher.comespublisher.com A derivative of the core molecule with an appropriately positioned alkene and an aryl or vinyl halide can undergo an intramolecular cyclization to form a fused bicyclic or polycyclic system. researchgate.netespublisher.comespublisher.com

Intramolecular cyclizations of tetrahydropyran derivatives bearing reactive functional groups can also lead to fused systems. For example, an intramolecular hetero-Michael cyclization of a precursor containing both an enone and an alcohol on the tetrahydropyran backbone can lead to the formation of a fused polycyclic ether system. acs.org

The following table provides a summary of strategies for the synthesis of spirocyclic and fused systems.

| System Type | Synthetic Strategy | Key Precursor Functionality |

| Spirocyclic | Prins-type cyclization | Homoallylic alcohol and a ketone/aldehyde |

| Spirocyclic | Intramolecular oxa-Michael addition | Tethered alcohol and α,β-unsaturated system |

| Fused | Intramolecular Heck reaction | Alkene and aryl/vinyl halide |

| Fused | Intramolecular hetero-Michael cyclization | Enone and alcohol |

Controlled Polymerization or Oligomerization of Derivatives

While the direct polymerization of 2H-Pyran, tetrahydro-2-(3-methylphenoxy)- is not commonly reported, derivatives of this core structure can be designed to undergo controlled polymerization or oligomerization. This requires the introduction of polymerizable functional groups onto either the tetrahydropyran ring or the phenoxy moiety.

Ring-Opening Polymerization (ROP): Tetrahydropyran itself is a cyclic ether, and while generally stable, strained derivatives of the tetrahydropyran ring can be susceptible to ring-opening polymerization. For instance, the introduction of functionalities that induce ring strain, such as in bicyclic lactones containing a tetrahydropyran ring, can enable ROP to form polyesters. While specific examples for the title compound are scarce, this strategy is a plausible route for creating polymers with a poly(tetrahydropyran) backbone.

Chain-Growth Polymerization: More commonly, derivatives of 2H-Pyran, tetrahydro-2-(3-methylphenoxy)- can be functionalized with vinyl, acrylate, or other polymerizable groups. For example, a hydroxyl group could be introduced onto the phenoxy moiety, which can then be esterified with acryloyl chloride to yield a polymerizable monomer. This monomer could then undergo free-radical or controlled radical polymerization (e.g., ATRP, RAFT) to produce well-defined polymers with pendant 2-(3-methylphenoxy)tetrahydropyran units. The properties of the resulting polymer, such as its glass transition temperature and solubility, would be influenced by the bulky side group.

Step-Growth Polymerization: Derivatives bearing two reactive functional groups can be used as monomers in step-growth polymerization. For example, introducing a carboxylic acid and a hydroxyl group at different positions on the molecule would allow for the formation of polyesters through polycondensation. Similarly, the introduction of an amine and a carboxylic acid would enable the synthesis of polyamides.

The table below summarizes potential polymerization strategies for derivatives of 2H-Pyran, tetrahydro-2-(3-methylphenoxy)-.

| Polymerization Type | Required Monomer Functionalization | Resulting Polymer Structure |

| Ring-Opening Polymerization | Strained bicyclic lactone fused to the THP ring | Polyester with THP units in the backbone |

| Chain-Growth Polymerization | Vinyl, acrylate, or methacrylate (B99206) group | Polymer with pendant THP-containing side chains |

| Step-Growth Polymerization | Two reactive groups (e.g., -OH and -COOH) | Polyester or polyamide with THP units in the backbone |

Future Directions and Emerging Research Challenges for 2h Pyran, Tetrahydro 2 3 Methylphenoxy

Development of More Sustainable and Cost-Effective Synthetic Routes

The conventional synthesis of 2H-Pyran, tetrahydro-2-(3-methylphenoxy)- typically involves the acid-catalyzed reaction of 3,4-dihydro-2H-pyran (DHP) with 3-methylphenol. While effective, this approach often relies on homogeneous acid catalysts that can be difficult to separate from the reaction mixture, leading to corrosive waste streams and complex purification procedures. A significant future challenge lies in developing more sustainable and economically viable synthetic protocols.

Emerging research focuses on the application of heterogeneous catalysts, which offer the distinct advantages of easy separation, reusability, and reduced environmental impact. nih.govorganic-chemistry.org The development of solid acid catalysts, such as silica-supported ammonium (B1175870) bisulfate (NH₄HSO₄@SiO₂) or activated carbon supported sulfuric acid, presents a promising avenue for the eco-friendly synthesis of aryl THP ethers like 2H-Pyran, tetrahydro-2-(3-methylphenoxy)-. nih.govnih.gov A key challenge will be to design catalysts that are not only highly active and selective but also robust enough to withstand multiple reaction cycles without significant loss of performance.

Another critical area for future development is the use of green solvents. Traditional syntheses often employ volatile organic compounds (VOCs) like hydrocarbons or chlorinated alkanes. nih.gov Research is shifting towards the use of low-impact ethereal solvents such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are more environmentally benign. nih.govorganic-chemistry.org The ultimate goal is to develop solvent-free systems or to utilize water as the reaction medium, which represents a significant but worthwhile challenge, particularly given the low aqueous solubility of the reactants. rsc.org The use of organocatalysts like triethylamine (B128534) in water has shown promise for the tetrahydropyranylation of phenols, offering a cheap and viable alternative. rsc.org

Future research will likely focus on optimizing these green methodologies, as detailed in the table below.

| Challenge | Potential Sustainable Approach | Key Research Objectives |

| Catalyst Separation & Waste | Heterogeneous solid acid catalysts (e.g., supported H₂SO₄, zeolites) | Designing highly active, selective, and recyclable catalysts with long-term stability. |

| Solvent Toxicity | Green solvents (e.g., CPME, 2-MeTHF), water, or solvent-free conditions | Optimizing reaction kinetics and yields in alternative media; overcoming solubility issues. |

| Atom Economy | One-pot, multi-step syntheses | Combining the synthesis of the THP ether with subsequent functionalization steps to reduce intermediate purifications. nih.gov |

| Cost-Effectiveness | Use of inexpensive and readily available catalysts and starting materials | Exploring earth-abundant metal catalysts and bio-based precursors for DHP and cresol (B1669610). |

Harnessing Advanced Catalysis for Enhanced Selectivity and Efficiency

Improving the selectivity and efficiency of reactions involving 2H-Pyran, tetrahydro-2-(3-methylphenoxy)- is a central challenge that can be addressed through advanced catalysis. The formation of the compound from 3,4-dihydro-2H-pyran creates a new stereocenter at the C2 position of the pyran ring, resulting in a racemic mixture. A significant frontier in this field is the development of catalytic asymmetric methods to achieve an enantioselective synthesis of a single enantiomer.

Key research challenges and future directions include:

Enantioselective Tetrahydropyranylation: While numerous catalysts exist for the general formation of THP ethers, achieving high enantioselectivity in the addition of phenols to DHP remains a formidable challenge. organic-chemistry.org Future work will likely involve the design of chiral Brønsted or Lewis acid catalysts that can effectively control the stereochemical outcome of the reaction. Success in this area would be highly valuable, as enantiomerically pure acetals are important building blocks in asymmetric synthesis.

Catalyst Efficiency and Turnover: Increasing the efficiency of catalysts is crucial for both sustainability and cost-effectiveness. This involves designing catalysts with high turnover numbers (TON) and turnover frequencies (TOF), allowing for very low catalyst loadings. Research into highly active systems, such as heteropoly acids or metal triflates, continues to be an important area. researchgate.net

Chemoselective Transformations: For a molecule with multiple potentially reactive sites (the acetal (B89532) linkage, the aromatic ring, the methyl group), achieving high chemoselectivity is paramount. Advanced catalytic systems are needed to selectively activate one part of the molecule while leaving others untouched. For example, developing a catalyst that facilitates functionalization of the aromatic ring without cleaving the THP ether is a significant challenge. researchgate.net Palladium-based catalysts have shown promise for the selective deprotection of THP ethers in the presence of other sensitive protecting groups, highlighting the potential for catalyst-controlled selectivity. researchgate.net

The table below summarizes potential catalytic strategies and their associated research goals.

| Catalytic Goal | Advanced Catalytic Approach | Research Challenges |

| Enantioselectivity | Chiral Brønsted Acids, Chiral Lewis Acids | Achieving high enantiomeric excess (ee) for the addition of phenols to DHP. |

| Enhanced Efficiency | Heterogeneous nanocatalysts, Organocatalysts | Maximizing TON/TOF, ensuring catalyst stability and recyclability. |

| Chemoselectivity | Transition metal complexes (e.g., Pd, Rh, Au) | Designing catalysts for site-specific reactions (e.g., aromatic C-H activation vs. acetal cleavage). |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. Integrating the synthesis and subsequent transformations of 2H-Pyran, tetrahydro-2-(3-methylphenoxy)- into these modern platforms is a key area for future development.

The primary challenges and opportunities include:

Adapting Synthesis to Flow Conditions: Translating the acid-catalyzed synthesis of aryl THP ethers to a continuous flow setup requires careful optimization of parameters such as reaction time (residence time), temperature, and pressure. A major challenge is the potential for solid catalysts to clog the narrow channels of flow reactors. Developing robust, immobilized catalysts suitable for long-term continuous operation is essential. Flow synthesis can offer superior heat and mass transfer, potentially leading to higher yields and shorter reaction times.

Multi-Step Automated Synthesis: Automated platforms, which use robotic systems and pre-filled reagent cartridges, can streamline the synthesis of complex molecules. A future direction is to develop automated workflows that begin with 3-methylphenol and DHP to produce 2H-Pyran, tetrahydro-2-(3-methylphenoxy)-, purify it in-line, and then use it in a subsequent reaction step—for example, a cross-coupling reaction on the aromatic ring—without manual intervention. This would significantly accelerate the discovery and production of new derivatives.

On-Demand Synthesis: Flow chemistry and automated systems enable the on-demand synthesis of molecules, which is particularly valuable for reactive intermediates or compounds with limited shelf-life. This could be relevant if 2H-Pyran, tetrahydro-2-(3-methylphenoxy)- is used as an intermediate in a larger synthetic sequence.

Predictive Modeling for Reaction Outcomes and Compound Design

The use of computational tools and predictive modeling is becoming increasingly indispensable in modern chemical research. For 2H-Pyran, tetrahydro-2-(3-methylphenoxy)-, these approaches offer the potential to accelerate research by predicting reaction outcomes, elucidating reaction mechanisms, and guiding the design of new derivatives with desired properties.

Emerging research challenges in this domain are:

Kinetic and Thermodynamic Modeling: Accurately predicting the kinetics of both the formation and the acid-catalyzed hydrolysis of the THP ether linkage is a significant computational challenge. This requires sophisticated models that can handle the complexities of solvation and catalysis. Such models would be invaluable for optimizing reaction conditions and for designing THP ethers with tailored stability.

Predicting Reactivity and Selectivity: Computational methods, such as Density Functional Theory (DFT), can be used to model the unexplored reactivity of the molecule. For example, DFT could predict the most likely sites for electrophilic attack on the aromatic ring or model the transition states for potential ring-opening reactions, thus guiding experimental efforts toward the most promising avenues.

In Silico Compound Design: A major future direction is the use of computational screening and machine learning to design novel derivatives of 2H-Pyran, tetrahydro-2-(3-methylphenoxy)-. By building quantitative structure-property relationship (QSPR) models, it may be possible to predict properties such as solubility, stability, or biological activity for virtual libraries of related compounds. This in silico design process can prioritize the synthesis of the most promising candidates, saving significant time and resources.

Q & A

Q. What are the key physicochemical properties of 2H-Pyran, tetrahydro-2-(3-methylphenoxy)-, and how are they experimentally determined?

- Methodological Answer : Key properties include boiling point (~430°C predicted), density (~1.23 g/cm³), and pKa (~9.82). These are determined via:

- Differential Scanning Calorimetry (DSC) for phase transitions.

- Gas Chromatography-Mass Spectrometry (GC-MS) for volatility and fragmentation patterns (retention indices and EI-MS data are critical) .

- Computational models (e.g., Peng-Robinson equations) for predicting thermodynamic properties like critical temperature and pressure .

Example: Predicted boiling points align with structurally similar tetrahydropyrans, but experimental validation using a temperature-programmed GC column (e.g., DB-5ms) is recommended .

Q. What safety precautions are required when handling 2H-Pyran, tetrahydro-2-(3-methylphenoxy)-?

- Methodological Answer : Based on analogs (e.g., δ-valerolactone):

- GHS Hazards : Category 1 eye irritation; use sealed containers and fume hoods .

- PPE : Nitrile gloves, goggles, and lab coats.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid water to prevent dispersion .

- First Aid : Immediate 15-minute eye irrigation with saline for exposure .

Advanced Research Questions

Q. How can diastereoselective synthesis of 2H-Pyran, tetrahydro-2-(3-methylphenoxy)- be achieved?

- Methodological Answer :

- Copper(II)–Bisphosphine Catalysis : Optimize enantiomeric excess (ee) by tuning ligand stereochemistry (e.g., L3-type bisphosphines) and solvent polarity (e.g., dichloromethane vs. THF) .

- Stereochemical Analysis : Use -NMR coupling constants () to confirm chair conformations in tetrahydropyran rings. For example, axial vs. equatorial substituents show distinct -values (e.g., for axial-axial coupling) .

Q. How can researchers resolve contradictions in catalytic reaction yields during synthesis?

- Methodological Answer :

- Case Study : Stille coupling reactions (e.g., ) may show yield variations due to:

- Catalyst Loading : PdCl(PPh) at 5 mol% improves cross-coupling efficiency over Pd(PPh).

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate intermediates (e.g., tributyl-stannyl derivatives) .

- Data Triangulation : Compare GC-MS retention times and HRMS data with NIST reference libraries to confirm product identity .

Q. What advanced analytical methods are suitable for characterizing stereoisomers of this compound?

- Methodological Answer :

- Chiral GC Columns : Use β-cyclodextrin-based columns (e.g., Chiraldex B-DM) to separate enantiomers .

- NMR Spectroscopy : -NMR chemical shifts differentiate axial/equatorial substituents. For example, equatorial 3-methylphenoxy groups show upfield shifts (~δ 70–75 ppm) .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., synchrotron sources for low-symmetry crystals) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.